molecular formula C6H9N3O B143753 N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 129993-50-6

N,1-dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B143753
CAS No.: 129993-50-6
M. Wt: 139.16 g/mol
InChI Key: VDIARKOFXBRNIY-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C6H9N3O It is part of the imidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N,1-dimethyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The compound’s ability to form hydrogen bonds and interact with electron donors and acceptors plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-1H-imidazole-4-carboxamide is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

N,1-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-6(10)5-3-9(2)4-8-5/h3-4H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIARKOFXBRNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561346
Record name N,1-Dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129993-50-6
Record name N,1-Dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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